molecular formula C11H13F3N2 B1454862 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine CAS No. 473932-18-2

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1454862
CAS No.: 473932-18-2
M. Wt: 230.23 g/mol
InChI Key: SQQUUYMJUDXUGH-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine ring at the 4-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-(trifluoromethyl)pyridine and piperidine.

    Nucleophilic Substitution: The piperidine ring is introduced via a nucleophilic substitution reaction. The 2-chloro-6-(trifluoromethyl)pyridine undergoes nucleophilic substitution with piperidine under basic conditions, typically using a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (80-120°C) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.

    Substitution: The compound can participate in substitution reactions, where the piperidine or trifluoromethyl groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Research: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can form hydrogen bonds or hydrophobic interactions with target proteins, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 5-position.

    2-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.

    2-(Piperidin-4-yl)-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 3-position.

Uniqueness

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group at the 6-position, which can influence its electronic properties and reactivity. This positioning can result in distinct biological activities and applications compared to its isomers.

Properties

IUPAC Name

2-piperidin-4-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQUUYMJUDXUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine
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2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine
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2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine
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2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine
Reactant of Route 6
2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine

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